5-Bromo-5-hexenoic acid
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Overview
Description
5-Bromo-5-hexenoic acid is a chemical compound that belongs to the family of unsaturated carboxylic acids. It has the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol. This compound is characterized by the presence of a bromine atom and a double bond within its structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-5-hexenoic acid can be synthesized through various methods. One common approach involves the bromination of 5-hexenoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-hexenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Addition: Halogens like chlorine or bromine in solvents such as carbon tetrachloride (CCl4) are used for addition reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Addition Products: Formation of dihalides or hydrogenated products.
Oxidation Products: Formation of carboxylates or alcohols.
Scientific Research Applications
5-Bromo-5-hexenoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-5-hexenoic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it a reactive intermediate that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
5-Hexenoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-5-nitro-1,3-dioxane: Contains both bromine and nitro groups, used as an antimicrobial agent.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains additional functional groups, used in the synthesis of pharmaceuticals.
Uniqueness
5-Bromo-5-hexenoic acid is unique due to its combination of a bromine atom and a double bond, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
5-bromohex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWURSBSIVPNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465748 |
Source
|
Record name | 5-BROMO-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-41-8 |
Source
|
Record name | 5-BROMO-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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